molecular formula C11H16O2 B1434347 Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid CAS No. 91968-35-3

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

Cat. No. B1434347
CAS RN: 91968-35-3
M. Wt: 180.24 g/mol
InChI Key: CVKCBSAWXUGYTK-UHFFFAOYSA-N
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Description

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a chemical compound with the CAS Number: 91968-35-3 . It has a molecular weight of 180.25 . The compound is in the form of a powder .


Molecular Structure Analysis

The molecular structure of Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid contains a total of 31 bonds; 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 four-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid is a white crystalline solid with a melting point of 46-47°C . It is soluble in most organic solvents, such as ethanol and chloroform, but insoluble in water.

Scientific Research Applications

Synthesis and Structural Studies

  • Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid and related compounds have been synthesized and studied for their unique structural properties. This includes the synthesis of various spirocyclobutanes and spiropolymers, exploring the structural motifs and characteristics of these compounds (Sharts & Steele, 1970), (Baldwin & Shukla, 1999).

Chemical Reactions and Derivatives

  • Research has been conducted on the acid-catalyzed reactions of oxadispiro compounds, providing insights into the chemistry and potential applications of dispiro compounds in synthesis and chemical reactions (Adam & Crämer, 1987).
  • Studies on the cycloaddition reactions of Schiff bases with ketenes generated from trioxaspiro compounds have been explored, highlighting the versatility of dispiro compounds in forming spiro compounds with potential applications in medicinal chemistry (Tsuno, Kondo & Sugiyama, 2006).

Advanced Materials and Liquid Crystal Properties

  • The synthesis and liquid crystal properties of compounds incorporating dispiro decane rings have been investigated. This research provides insights into the potential applications of these compounds in advanced material science and liquid crystal technology (Chan et al., 1987).

Potential Biomedical Applications

  • Conformationally restricted glutamic acid analogues, such as those incorporating spiro[3.3]heptane and dispiro decane rings, have been synthesized and studied. These compounds may have implications in the development of novel, biologically active compounds for various biomedical applications (Chernykh et al., 2014).

Pharmaceutical Research

  • In pharmaceutical research, dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid and its derivatives have been utilized in the synthesis of novel trispiroheterocyclic frameworks. These frameworks are being investigated for potential antifungal and antimicrobial properties, which may lead to new therapeutic agents (Dandia, Singh, Joshi & Kumari, 2013).

Safety And Hazards

The safety information for Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dispiro[3.1.36.14]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9(13)8-4-11(5-8)6-10(7-11)2-1-3-10/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKCBSAWXUGYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

CAS RN

91968-35-3
Record name dispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
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Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid
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Reactant of Route 6
Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid

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